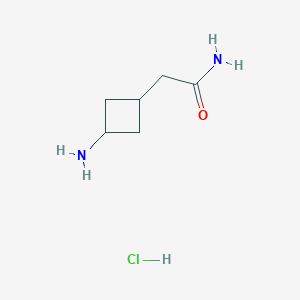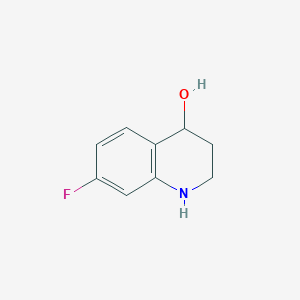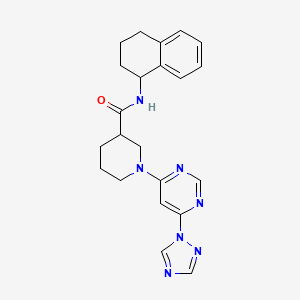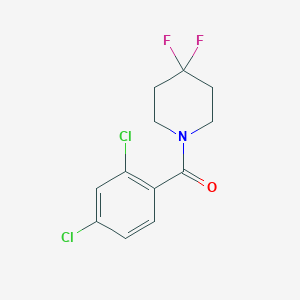![molecular formula C25H24ClN3O3S B2696231 Propyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 476305-70-1](/img/structure/B2696231.png)
Propyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, and solubility. The search results indicate that the density of this compound is approximately 1.3±0.1 g/cm3, and its boiling point is around 544.7±50.0 °C at 760 mmHg . Other specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Synthetic Methodologies and Catalytic Applications
Ionic Liquid-Regulated Sulfamic Acid for Chemoselective Transesterification : Wang Bo, Y. Ming, and Suo Ji Shuan (2003) demonstrated the use of 1-Propyl-3-methylimidazolium chloride ([C3MIm]Cl) ionic liquid and sulfamic acid (NH2SO3H) as a synergetic catalytic medium for the transesterification of β-ketoesters. This method highlights the chemoselective transesterification ability and reusability of the catalytic system, which could potentially be applied in the synthesis of complex organic compounds similar to the one (Wang Bo, Y. Ming, & Suo Ji Shuan, 2003).
Molecular Docking and Antimicrobial Activity
Study on Pyridine Carbonitrile Derivatives : A focus on the synthesis and reactions of pyridine carbonitrile derivatives revealed their potential as antimicrobial and antioxidant agents. This research suggests the relevance of incorporating pyridine structures, akin to the specified compound, in designing molecules with biological activities (H. H, Sayed, M. E., Flefel, et al., 2015).
Advanced Materials
Transparent Aromatic Polyimides with High Refractive Index : Tapaswi et al. (2015) synthesized transparent polyimides (PIs) with high refractive indices and small birefringences, showcasing the importance of sulfur-containing compounds in developing materials with unique optical properties. This could hint at the utility of the compound in materials science, especially in the creation of high-performance polymers (Tapaswi et al., 2015).
Antioxidant Properties
Antioxidant Compounds from Propolis : Research by Haisha Yang et al. (2011) on the antioxidant activities of extracts from propolis indicates the ongoing interest in finding new compounds with antioxidant properties. While the study does not directly involve the compound of interest, it underscores the broader research efforts into compounds that could offer health benefits through their antioxidant capacity (Haisha Yang et al., 2011).
Mécanisme D'action
The mechanism of action of a compound typically refers to its biological activity, which is not applicable for all chemicals. Without specific context, such as a biological target or a disease state, it’s challenging to discuss the mechanism of action for this compound. The search results do not provide information on any biological activity for this compound.
Propriétés
IUPAC Name |
propyl 2-[[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-3-13-32-21(30)15-33-25-19(14-27)23(18-11-7-8-12-20(18)26)22(16(2)28-25)24(31)29-17-9-5-4-6-10-17/h4-12,23,28H,3,13,15H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDJDTARKZEIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Fluorobenzyl)amino]acetonitrile](/img/structure/B2696152.png)
![N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)-1,2,5,6-tetrahydropyridin-3-yl]benzamide](/img/structure/B2696153.png)
![(5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2696154.png)

![N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![N-(4-acetamidophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2696161.png)



![2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2696169.png)

![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2696172.png)